Piperitone

描述

This compound is a natural product found in Piper ossanum, Minthostachys mollis, and other organisms with data available.

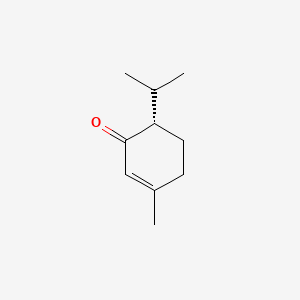

Structure

3D Structure

属性

IUPAC Name |

3-methyl-6-propan-2-ylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTPAHQEHQSRJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052604 | |

| Record name | Piperitone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, clear, light yellowish to yellow liquid | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

233.00 to 235.00 °C. @ 760.00 mm Hg | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in alcohol | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.929-0.934 | |

| Record name | Piperitone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/426/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

89-81-6 | |

| Record name | (±)-Piperitone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperitone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPERITONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperitone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-isopropyl-3-methylcyclohex-2-enone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERITONE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VZ8RG269R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | Piperitone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034975 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Piperitone

Piperitone (B146419) is a naturally occurring monoterpene ketone and a significant constituent of various essential oils.[1] This guide provides a detailed overview of its chemical properties, structure, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Isomerism

This compound is a p-menthane (B155814) monoterpenoid.[2][3] Its structure consists of a cyclohexenone ring substituted with a methyl group at position 3 and an isopropyl group at position 6.[2][3] The IUPAC name for this compound is 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one or 6-Isopropyl-3-methyl-1-cyclohex-2-enone.[1][4] It is also known by synonyms such as p-Menth-1-en-3-one and 3-Carvomenthenone.[1][5]

This compound exists as two stereoisomers (enantiomers): the D-form ((+)-piperitone) and the L-form ((-)-piperitone).[1] Both enantiomers occur naturally.[1] The D-form is characterized by a peppermint-like aroma and is commonly found in plants of the Cymbopogon, Andropogon, and Mentha genera.[1][6] The L-form has been isolated from sources like Sitka spruce and Eucalyptus dives.[1][4]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless to light yellowish liquid with a characteristic fresh, minty, and camphor-like odor.[1][5] Its properties vary slightly between its different stereoisomeric forms. The quantitative physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆O | [2][5] |

| Molecular Weight | 152.23 g/mol | [2][3][5] |

| Appearance | Clear, light yellowish to yellow liquid | [5] |

| Odor | Peppermint-like, camphoraceous | [1][2] |

| Melting Point | -29 °C | [5] |

| Boiling Point | 232-235 °C | [2][4] |

| Density (d-form) | 0.9344 g/cm³ (at 20°C) | [2][4] |

| Density (l-form) | 0.9324 g/cm³ (at 20°C) | [4] |

| Density (dl-form) | 0.9331 g/cm³ (at 20°C) | [1][4] |

| Refractive Index (d-form) | 1.4848 (at 20°C) | [2][4] |

| Refractive Index (l-form) | 1.4823 (at 20°C) | [4] |

| Refractive Index (dl-form) | 1.4823 (at 24°C) | [4] |

| Optical Rotation (d-form) | [α]D²⁰ +49.13° | [2][4] |

| Optical Rotation (l-form) | [α]D²⁰ -15.9° | [4] |

| Flash Point | 90.9 °C | [5] |

| Solubility | Practically insoluble in water; Soluble in alcohol, oils, Chloroform (Slightly), Ethyl Acetate (Slightly) | [4][5][7] |

Experimental Protocols

The characterization and quantification of this compound are primarily achieved through chromatographic and spectroscopic methods.

Gas Chromatography (GC)

GC is a powerful technique for analyzing volatile compounds like this compound, often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS).[8] A general protocol can be adapted from methods used for essential oil analysis.

-

Instrumentation : Gas Chromatograph with FID or MS detector.

-

Column : A non-polar or medium-polarity column, such as an Rtx-5 (30 m × 0.25 mm ID × 0.25 µm), is suitable.[8]

-

Carrier Gas : Helium or Nitrogen at a constant flow rate (e.g., 1.3 ml/min).[8][9]

-

Injector Temperature : 250 °C.[8]

-

Oven Temperature Program : An initial temperature of 50-60°C, held for a few minutes, followed by a ramp (e.g., 3-5°C/min) to a final temperature of 240-250°C.

-

Sample Preparation : Essential oils containing this compound are diluted in a suitable solvent (e.g., ethanol, hexane) and filtered (0.45 µm) before injection.[8]

-

Identification : Identification is achieved by comparing the retention time with that of a pure this compound standard. Confirmation is done using GC-MS by comparing the mass spectrum with library data.[10]

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the quantification of less volatile or thermally sensitive compounds and can be applied to this compound analysis.

-

Instrumentation : High-Performance Liquid Chromatograph with a UV detector.[8]

-

Column : A C18 reversed-phase column is typically used.[8]

-

Mobile Phase : A mixture of methanol (B129727) and water, for instance, in a 60:40 v/v ratio.[8]

-

Flow Rate : 1.0 mL/min.[8]

-

Detection Wavelength : Based on its UV absorbance maximum, a wavelength around 232 nm is effective for detection.[4][8]

-

Quantification : A calibration curve is generated using standard solutions of this compound at various concentrations to quantify the amount in a sample.[8]

Caption: Generalized workflow for the analysis of this compound.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy : IR spectra of this compound show characteristic absorption bands for its functional groups. A strong absorption is observed around 1665 cm⁻¹ corresponding to the conjugated C=O (carbonyl) group.[9] Sharp bands related to the C=C double bond and C-H bonds are also present.[9]

-

Mass Spectrometry (MS) : The mass spectrum of this compound shows a molecular ion peak (M+) corresponding to its molecular weight (152 m/z).[11][12] Fragmentation patterns, which may involve the loss of an isopropyl group, are used for structural confirmation.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of this compound.[13][14] The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms and their hybridization state.[14]

Biological Activity and Potential Signaling Pathways

While the specific molecular mechanisms of this compound are still under investigation, research on structurally related compounds provides insight into potential biological activities and signaling pathways relevant to drug development. This compound itself has demonstrated insecticidal activity.[2]

Note: The following pathways are described for the related compounds piperine (B192125) and piperitenone (B1678436) oxide and are presented for illustrative purposes, as they may suggest potential mechanisms for this compound.

Hypothesized Bcl-2/Bax Apoptotic Pathway

Studies on the related compound piperine suggest it can induce apoptosis by modulating the expression of Bcl-2 family proteins.[15] An imbalance in the ratio of anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax) can trigger the mitochondrial apoptotic cascade, leading to programmed cell death.[15]

Caption: Hypothesized Bcl-2/Bax apoptotic pathway.

Hypothesized MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is critical in regulating cell proliferation and differentiation.[15] Research indicates that piperine may modulate this pathway, contributing to its potential anticancer effects.[15]

Caption: Hypothesized MAPK signaling pathway modulation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 89-81-6 [chemicalbook.com]

- 3. (+-)-Piperitone | C10H16O | CID 6987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. Cas 89-81-6,this compound | lookchem [lookchem.com]

- 6. Showing Compound this compound (FDB013573) - FooDB [foodb.ca]

- 7. This compound, L- | C10H16O | CID 107561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Mass spectra and organic analysis. Part VIII. The mass spectra of this compound, the piperitols, and related products - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. Simple preparative gas chromatographic method for isolation of menthol and menthone from peppermint oil, with quantitative GC-MS and (1) H NMR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

The Biosynthesis of Piperitone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperitone (B146419) is a naturally occurring monoterpene ketone and a significant component of the essential oils of various plants, most notably those belonging to the Mentha genus, such as peppermint (Mentha piperita). It serves as a crucial intermediate in the biosynthesis of other valuable monoterpenoids, including menthol (B31143) and pulegone. Understanding the intricate enzymatic pathway leading to this compound is paramount for metabolic engineering efforts aimed at enhancing the production of these high-value compounds for the pharmaceutical, food, and cosmetic industries. This technical guide provides an in-depth overview of the core biosynthesis pathway of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of the involved processes.

The biosynthesis of this compound from the universal C10 precursor, geranyl diphosphate (B83284) (GPP), is a multi-step process involving a cascade of specialized enzymes. This pathway is primarily localized within the secretory cells of glandular trichomes, specialized structures on the surface of plant leaves.

The Core Biosynthetic Pathway

The journey from geranyl diphosphate to this compound involves a series of enzymatic reactions, each catalyzed by a specific enzyme. The primary pathway, as elucidated in Mentha species, is as follows:

-

Cyclization of Geranyl Diphosphate (GPP) to (-)-Limonene (B1674923): The pathway is initiated by the enzyme (-)-Limonene Synthase (LS) , which catalyzes the cyclization of the acyclic precursor GPP to form the monocyclic olefin, (-)-limonene. This is the first committed step in the biosynthesis of p-menthane (B155814) monoterpenes in mint.

-

Hydroxylation of (-)-Limonene to (-)-trans-Isopiperitenol: The newly formed (-)-limonene is then hydroxylated at the C3 position by (-)-Limonene-3-Hydroxylase (L3H) , a cytochrome P450 monooxygenase. This reaction yields (-)-trans-isopiperitenol.

-

Oxidation of (-)-trans-Isopiperitenol to (-)-Isopiperitenone (B1197589): The alcohol, (-)-trans-isopiperitenol, is subsequently oxidized to the corresponding ketone, (-)-isopiperitenone, by the NAD+-dependent enzyme (-)-trans-Isopiperitenol Dehydrogenase (IPDH) [1].

-

Reduction of (-)-Isopiperitenone to (+)-cis-Isopulegone: This step is a key branch point. In the pathway leading towards menthol, (-)-isopiperitenone is reduced by (-)-Isopiperitenone Reductase (IPR) to produce (+)-cis-isopulegone[2].

While this compound is not a direct product in the main pathway to menthol, it is closely related to isopiperitenone (B1196671). This compound is an isomer of isopiperitenone, and its formation can occur in some Mentha chemotypes where the subsequent reduction of isopiperitenone is less efficient or when other enzymatic activities are present. For the purpose of this guide, we will focus on the characterization of the enzymes leading to the precursor of this compound, isopiperitenone.

Quantitative Data on Biosynthetic Enzymes

The kinetic properties of the key enzymes in the this compound biosynthesis pathway have been characterized in Mentha piperita. This data is crucial for understanding the efficiency and regulation of the pathway and for developing models for metabolic engineering.

| Enzyme | Substrate(s) | K_m_ (µM) | Optimal pH | k_cat_ (s⁻¹) | Source(s) |

| (-)-Limonene Synthase (LS) | Geranyl Diphosphate | 1.8 | ~6.7 | 0.3 | [3][4] |

| (-)-Limonene-3-Hydroxylase (L3H) | (-)-Limonene, NADPH | - | - | - | [5] |

| (-)-trans-Isopiperitenol Dehydrogenase (IPDH) | (-)-trans-Isopiperitenol | 72 | 10.5 | 0.02 | [1][6][7] |

| NAD⁺ | 410 | [1] | |||

| (-)-Isopiperitenone Reductase (IPR) | (-)-Isopiperitenone | 1.0 | 5.5 | 1.3 | [2][8] |

| NADPH | 2.2 | [2][8] |

Experimental Protocols

Heterologous Expression and Purification of Biosynthetic Enzymes in E. coli

This protocol describes a general method for producing and purifying the soluble enzymes of the this compound pathway for in vitro characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a suitable tag (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Wash buffer (Lysis buffer with 20 mM imidazole)

-

Elution buffer (Lysis buffer with 250 mM imidazole)

Procedure:

-

Cloning: The cDNA encoding the target enzyme is cloned into the expression vector.

-

Transformation: The expression plasmid is transformed into the E. coli expression strain.

-

Culture Growth: A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic, grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB medium.

-

Induction: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto a Ni-NTA column. The column is washed with wash buffer to remove non-specifically bound proteins. The His-tagged protein is then eluted with elution buffer.

-

Verification: The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

a) (-)-Limonene Synthase (LS) Assay

Materials:

-

Purified LS enzyme

-

Assay buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM DTT)

-

Geranyl diphosphate (GPP) substrate

-

Organic solvent for extraction (e.g., pentane (B18724) or hexane)

-

Internal standard for GC-MS analysis (e.g., nonyl acetate)

Procedure:

-

The enzyme assay is typically performed in a glass vial with a screw cap.

-

The reaction mixture contains the assay buffer, a known concentration of purified LS enzyme, and the GPP substrate.

-

The reaction is initiated by the addition of the enzyme.

-

The reaction is overlaid with an organic solvent to trap the volatile product.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

The reaction is stopped, and the product is extracted into the organic solvent.

-

An internal standard is added to the organic phase for quantitative analysis.

-

The organic phase is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the (-)-limonene produced[9].

b) (-)-trans-Isopiperitenol Dehydrogenase (IPDH) Assay

Materials:

-

Purified IPDH enzyme

-

Assay buffer (e.g., 100 mM HEPES pH 7.5)

-

(-)-trans-isopiperitenol substrate

-

NAD⁺ cofactor

-

Spectrophotometer

Procedure:

-

The assay is performed in a quartz cuvette.

-

The reaction mixture contains the assay buffer, purified IPDH enzyme, and (-)-trans-isopiperitenol.

-

The reaction is initiated by the addition of NAD⁺.

-

The progress of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Kinetic parameters can be determined by varying the concentrations of the substrate and cofactor.

GC-MS Analysis of Monoterpenes

This protocol outlines a general method for the analysis of volatile compounds from plant essential oils.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., Rtx-5MS)

-

Helium carrier gas

-

Essential oil extract

Procedure:

-

Sample Preparation: The essential oil is extracted from plant material (e.g., leaves) by hydrodistillation or solvent extraction. The extract is then diluted in a suitable solvent (e.g., hexane).

-

Injection: A small volume of the diluted sample is injected into the GC inlet.

-

Separation: The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. A typical temperature program starts at a low temperature (e.g., 60°C) and gradually increases to a high temperature (e.g., 280°C)[10][11].

-

Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound. The compounds are identified by comparing their mass spectra and retention times to those of known standards and spectral libraries[12].

Visualizing the Pathway and Workflows

Biosynthesis Pathway of this compound Precursor

Caption: Biosynthetic pathway from Geranyl Diphosphate to this compound.

Experimental Workflow for Gene Discovery in Terpenoid Biosynthesis

Caption: Workflow for identifying and characterizing new genes in terpenoid biosynthesis.

Conclusion

The biosynthesis of this compound in plants, particularly in Mentha species, is a well-defined pathway involving a series of specific enzymatic conversions. This guide has provided a comprehensive overview of this pathway, including quantitative data on the key enzymes and detailed experimental protocols for their study. The provided diagrams offer a clear visualization of the biosynthetic steps and a typical workflow for gene discovery in this field. This information serves as a valuable resource for researchers and professionals in drug development and metabolic engineering, providing the foundational knowledge necessary to manipulate this pathway for the enhanced production of this compound and its valuable derivatives. Further research into the regulation of this pathway and the characterization of less-understood enzymes, such as limonene-3-hydroxylase, will undoubtedly open new avenues for the biotechnological production of these important natural products.

References

- 1. Monoterpene Metabolism. Cloning, Expression, and Characterization of (−)-Isopiperitenol/(−)-Carveol Dehydrogenase of Peppermint and Spearmint - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monoterpene double-bond reductases of the (-)-menthol biosynthetic pathway: isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization and mechanism of (4S)-limonene synthase, a monoterpene cyclase from the glandular trichomes of pepperment (Mentha X piperita) [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Isolation and Characterization of Three New Monoterpene Synthases from Artemisia annua [frontiersin.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. aensiweb.com [aensiweb.com]

- 12. Gas chromatography–mass spectrometry of essential oil of Mentha leaf [bio-protocol.org]

Piperitone as a component of essential oils

An In-depth Technical Guide to Piperitone (B146419) as a Component of Essential Oils

Introduction

This compound is a naturally occurring monoterpene ketone that is a significant constituent of various essential oils.[1] Chemically known as p-menth-1-en-3-one, it exists in two stereoisomeric forms: the D-form and the L-form.[1][2] The D-isomer is characterized by a peppermint-like aroma and is commonly isolated from plants in the Mentha, Cymbopogon, and Andropogon genera.[1][2] The L-isomer is found in sources such as Sitka spruce.[1]

This compound is of significant interest to researchers and drug development professionals due to its wide range of biological activities and its applications in the flavor, fragrance, and cosmetic industries.[2][3] It also serves as a key precursor in the semi-synthesis of other valuable compounds like menthol (B31143) and thymol.[2] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, natural distribution, biological activities, and the experimental protocols for its extraction, quantification, and purification.

Physicochemical Properties of this compound

This compound is a monocyclic monoterpenoid with a molecular structure based on the p-menthane (B155814) backbone.[4] Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆O | [1] |

| Molar Mass | 152.23 g/mol | [1] |

| Appearance | Clear, pale yellow to orange-red liquid | [5] |

| Odor | Herbaceous, camphoraceous, with peppermint and menthol notes | [3][6] |

| Density | 0.9331 g/cm³ | [1] |

| Boiling Point | 232 to 233 °C (450 to 451 °F) | [1][2] |

| CAS Number | 89-81-6 (D/L); 6091-50-5 (D); 4573-50-6 (L) | [1] |

Natural Occurrence and Concentration

This compound is found in the essential oils of a diverse range of plant species. The concentration can vary significantly based on the species, chemotype, geographical origin, and cultivation conditions.[2][5] The most notable sources are species within the Eucalyptus and Mentha genera.

| Plant Source | Scientific Name | Typical Concentration (% w/w) | Notes | Reference |

| Broad-Leaved Peppermint | Eucalyptus dives (this compound 'Type') | 40 - 68% | The primary commercial source, often from plantations in South Africa. One analysis reported a specific batch at 51.6%. | [5][6][7] |

| Peppermint | Mentha × piperita | 0.8 - 5.9% | A common mint species where this compound is a minor component. | [8] |

| Horse Mint | Mentha longifolia | 37.8% | Can be a principal component of the essential oil. | [9] |

| Pennyroyal | Mentha pulegium | 0.3 - 3.2% | Contains pulegone (B1678340) as the major constituent. | [10] |

| Halfabar | Cymbopogon proximus | 69 - 75% | A common weed in Egypt and Sudan; the oil shows a very high this compound content. | [11] |

Biological and Pharmacological Activities

This compound has demonstrated a spectrum of biological activities that make it a compound of interest for therapeutic applications. Research has highlighted its antimicrobial, insecticidal, and anti-inflammatory properties.

| Activity | Target/Model | Key Findings | Reference |

| Antibacterial | Vibrio harveyi | 0.01% this compound caused 90.3% inhibition. | [9] |

| Enterobacteriaceae | Enhanced the bactericidal activity of nitrofurantoin (B1679001) against resistant strains. | [12] | |

| Respiratory Pathogens | Exhibited antibacterial activity against strains like Haemophilus influenzae. | [3] | |

| Antifungal | Sclerotinia sclerotiorum | Essential oils containing this compound showed antifungal activity. | [3] |

| Decongestant | - | Known for its decongestant and mucolytic properties, aiding in respiratory complaints. | [3][13] |

| Insect Repellent | - | Used as an insect repellent. | [4] |

Note: Some studies focus on piperitenone (B1678436) oxide, a closely related oxygenated monoterpene found alongside this compound in Mentha species, which also shows potent antimicrobial and antiviral effects.[14][15][16]

Experimental Protocols

The isolation and analysis of this compound from essential oils involve a series of standard laboratory procedures.

Extraction: Steam Distillation

Steam distillation is the primary commercial method for extracting essential oils, including those rich in this compound, from plant biomass.[2][10]

Methodology:

-

Biomass Preparation: The foliage and twigs of the source plant (e.g., Eucalyptus dives) are harvested and chopped to increase surface area.

-

Loading: The prepared plant material is loaded into a distillation flask or still.

-

Steam Generation: Pressurized steam is passed through the biomass. The hot steam ruptures the plant's oil glands, causing the volatile components, including this compound, to vaporize.[2]

-

Condensation: The vapor mixture of water and essential oil is passed through a condenser, which cools the vapor back into a liquid state.

-

Separation: The liquid mixture is collected in a separator (e.g., a Florentine flask). Due to their immiscibility and different densities, the essential oil and water form distinct layers and can be separated. The this compound-rich oil is then collected.

Purification

For applications requiring high-purity this compound, further purification steps are necessary.

This technique separates components of a liquid mixture based on differences in their boiling points.[2] It is effective for enriching this compound from the crude essential oil.

Methodology:

-

Apparatus Setup: A fractional distillation column is set up with the crude essential oil in the boiling flask.

-

Heating: The oil is heated, and the component with the lower boiling point vaporizes first.

-

Fractionation: The vapor rises through the column, undergoing multiple condensation-vaporization cycles, which enriches the most volatile components at the top.

-

Collection: Fractions are collected at different temperature plateaus. Since this compound has a high boiling point (approx. 233°C), it will be concentrated in the later fractions.[2]

-

Analysis: Each fraction is analyzed by GC-MS to determine its composition and purity.

This method separates compounds based on their differential adsorption to a stationary phase.[16]

Methodology:

-

Column Packing: A glass column is packed with a slurry of a stationary phase, typically silica (B1680970) gel, in a non-polar solvent like hexane (B92381).

-

Sample Loading: The this compound-enriched fraction is dissolved in a minimal amount of the non-polar solvent and loaded onto the top of the silica gel.

-

Elution: A mobile phase (eluent) is passed through the column. A gradient elution is often used, starting with a non-polar solvent and gradually increasing the polarity (e.g., by adding diethyl ether or ethyl acetate).[2]

-

Fraction Collection: As the solvent runs through the column, compounds separate. Non-polar compounds elute first, followed by more polar ones. The eluent is collected in a series of tubes.

-

Analysis and Recovery: Each fraction is analyzed (e.g., by TLC or GC-MS) to identify those containing pure this compound. These fractions are combined, and the solvent is removed using a rotary evaporator.[2]

Quantification

Accurate quantification of this compound is critical for quality control and research.

GC-MS is the most common and powerful technique for both identifying and quantifying volatile compounds like this compound in an essential oil sample.

Methodology:

-

Sample Preparation: The essential oil is diluted in an appropriate solvent (e.g., hexane or ethanol).

-

Injection: A small volume of the diluted sample is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (mobile phase) through a long, thin capillary column (stationary phase). Compounds are separated based on their boiling points and affinity for the stationary phase.

-

Detection & Identification: As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This spectrum is compared to a library (e.g., NIST) for identification.

-

Quantification: The area of the this compound peak in the chromatogram is proportional to its concentration. Quantification is achieved by comparing this area to that of a known concentration of a pure this compound standard.

HPTLC is a planar chromatographic technique that can be used for the quantification of this compound in various extracts and formulations.[11]

Methodology:

-

Standard Preparation: A stock solution of pure this compound is prepared in a suitable solvent like methanol (B129727) (e.g., 500 µg/mL).[11]

-

Sample Application: The standard solution and the sample extracts are applied as bands onto an HPTLC plate (e.g., silica gel 60 F₂₅₄).

-

Development: The plate is placed in a developing chamber containing a mobile phase (e.g., toluene:ethyl acetate, 9.3:0.7 v/v). The solvent moves up the plate via capillary action, separating the components.

-

Detection: After development, the plate is dried. The spots can be visualized under UV light or by spraying with a derivatizing agent (e.g., anisaldehyde-sulphuric acid reagent) followed by heating.

-

Densitometric Analysis: The plate is scanned with a densitometer at a specific wavelength. The peak area of the this compound spot is measured.

-

Quantification: A calibration curve is generated by plotting the peak area versus the concentration of the applied standards. The concentration of this compound in the sample is calculated from this curve.[11]

Visualization of Pathways and Workflows

Biosynthesis of this compound

The biosynthesis of this compound in plants like Mentha species is part of the monoterpenoid pathway, originating from Geranyl Pyrophosphate (GPP).[2]

Caption: Key enzymatic steps in the biosynthetic pathway of this compound from GPP.

Experimental Workflow for this compound Isolation and Analysis

A typical workflow for obtaining and characterizing pure this compound from a plant source involves sequential extraction, purification, and analytical steps.

Caption: General workflow for this compound extraction, purification, and analysis.

Relationship Between Properties and Applications

The physicochemical properties and biological activities of this compound directly inform its commercial and therapeutic applications.

Caption: Logical links between this compound's core properties and its applications.

Conclusion

This compound is a valuable natural monoterpene with well-established roles in the flavor and fragrance industries and emerging potential in therapeutic development. Its high concentration in essential oils like that of Eucalyptus dives makes it an accessible target for extraction and purification. The diverse biological activities, particularly its antimicrobial effects, warrant further investigation into its mechanisms of action and potential clinical applications. The standardized protocols for extraction, purification, and quantification outlined in this guide provide a solid foundation for researchers and professionals to explore the full potential of this versatile compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. eybna.com [eybna.com]

- 4. Showing Compound this compound (FDB013573) - FooDB [foodb.ca]

- 5. csiro.au [csiro.au]

- 6. goldengrovenaturals.com [goldengrovenaturals.com]

- 7. home-aromatherapy.com [home-aromatherapy.com]

- 8. kirj.ee [kirj.ee]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. ijres.org [ijres.org]

- 11. akjournals.com [akjournals.com]

- 12. This compound from Mentha longifolia var. chorodictya Rech F. reduces the nitrofurantoin resistance of strains of enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. abp.com.au [abp.com.au]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Combined Action of Piperitenone Epoxide and Antibiotics Against Clinical Isolates of Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Piperitone: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of piperitone (B146419), a monoterpene ketone of significant interest in the fields of chemical synthesis, pharmacology, and fragrance science. This document, tailored for researchers, scientists, and drug development professionals, consolidates key chemical identifiers, experimental protocols, and insights into its biological activities, with a particular focus on its regulatory role in cholesterol metabolism.

Core Chemical Data

This compound exists as two stereoisomers, (+)-piperitone and (-)-piperitone, and as a racemic mixture. The distinct chemical identifiers for each form are crucial for accurate research and documentation.

| Chemical Identifier | (+)-Piperitone (D-form) | (-)-Piperitone (L-form) | Racemic this compound (D/L-form) |

| CAS Number | 6091-50-5 | 4573-50-6 | 89-81-6 |

| IUPAC Name | (6S)-3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one[1] | (6R)-3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one[2] | 3-methyl-6-propan-2-ylcyclohex-2-en-1-one[3] |

| Synonyms | d-Piperitone[1] | l-Piperitone, (R)-(-)-p-Menth-1-en-3-one[2][4][5] | 3-Carvomenthenone, p-Menth-1-en-3-one[3] |

| Molecular Formula | C₁₀H₁₆O[1] | C₁₀H₁₆O[2] | C₁₀H₁₆O[6][7][8] |

| Molecular Weight | 152.23 g/mol [1] | 152.24 g/mol [4] | 152.23 g/mol [6][8] |

| SMILES String | CC1=CC(=O)C@@H(CC1)C(C)C[1] | CC1=CC(=O)C@H(CC1)C(C)C | CC1=CC(=O)C(CC1)C(C)C[3] |

| InChI Key | YSTPAHQEHQSRJD-VIFPVBQESA-N[9] | YSTPAHQEHQSRJD-SSDOTTSWSA-N | YSTPAHQEHQSRJD-UHFFFAOYSA-N[3][10][11] |

| PubChem CID | 61362[1] | 107561[2] | 6987[3] |

| ChEBI ID | CHEBI:41[1] | CHEBI:48933 | CHEBI:48933[3] |

| UNII | 8ZZ2GU5WBU[1] | 8GZY0Q0N20 | 1VZ8RG269R[3] |

Biological Activity and Signaling Pathways

This compound and its derivatives have demonstrated a range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, and antioxidant effects. Notably, recent research has elucidated the role of this compound oxide, a closely related compound, in the regulation of cholesterol homeostasis through its influence on the expression of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the Low-Density Lipoprotein Receptor (LDLR).

Regulation of PCSK9 and LDLR Expression by this compound Oxide

This compound oxide has been shown to modulate the expression of PCSK9 and LDLR in human hepatoma cell lines.[7] PCSK9 is a crucial regulator of plasma cholesterol levels by promoting the degradation of LDLR. By reducing the expression of PCSK9, this compound oxide leads to an increase in LDLR levels, which in turn enhances the clearance of LDL cholesterol from the bloodstream.

Experimental Protocols

Extraction of this compound-Rich Essential Oil by Steam Distillation

This protocol outlines the extraction of essential oils from Mentha piperita, a common source of this compound, using steam distillation.

Materials and Equipment:

-

Fresh or dried Mentha piperita leaves

-

Steam distillation apparatus (including a distillation flask, condenser, and collection vessel)

-

Heating mantle

-

Separatory funnel

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Freshly harvested Mentha piperita leaves are air-dried to reduce moisture content.

-

The dried plant material is placed into the distillation flask of the steam distillation apparatus.

-

Water is added to the flask to cover the plant material.

-

The flask is heated to generate steam, which passes through the plant material, causing the volatile essential oils to vaporize.

-

The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condensed back into a liquid.

-

The condensate, a mixture of water and essential oil, is collected in the collection vessel.

-

The essential oil, being less dense than water, will form a layer on top. The mixture is transferred to a separatory funnel to separate the oil from the water.[6]

-

The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Synthesis of this compound via Robinson Annulation

This compound can be synthesized in the laboratory through a Robinson annulation reaction, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation.

Materials and Equipment:

-

Mesityl oxide

-

Methyl vinyl ketone

-

Potassium hydroxide (B78521) (or another suitable base)

-

Reaction flask with a reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Mesityl oxide is treated with a base, such as potassium hydroxide, to form an enolate.

-

Methyl vinyl ketone is added to the reaction mixture. The enolate of mesityl oxide undergoes a Michael addition to the methyl vinyl ketone, forming a 1,5-dicarbonyl intermediate.

-

The reaction mixture is heated to reflux.

-

Under the basic conditions, the 1,5-dicarbonyl intermediate undergoes an intramolecular aldol condensation.

-

The resulting β-hydroxy ketone dehydrates to yield the α,β-unsaturated ketone, this compound.

-

After the reaction is complete, the mixture is cooled and extracted with a suitable organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from a crude mixture using silica (B1680970) gel column chromatography.

Materials and Equipment:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Ethyl acetate

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

A slurry of silica gel in hexane is prepared and packed into the chromatography column.

-

The crude this compound is dissolved in a minimal amount of hexane and loaded onto the top of the silica gel column.

-

The column is eluted with a solvent system of increasing polarity, starting with pure hexane and gradually increasing the percentage of ethyl acetate.

-

Fractions of the eluent are collected in separate tubes.

-

The composition of each fraction is monitored by TLC.

-

Fractions containing pure this compound are combined.

-

The solvent is removed from the combined fractions using a rotary evaporator to yield purified this compound.

GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and quantification of this compound in essential oil samples.

Typical GC-MS Parameters:

-

GC System: Agilent 5890 Series II GC or similar.

-

Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 3 °C/min.

-

Final hold: 240 °C for 5 minutes.

-

-

MS System: Agilent 5973 Mass Selective Detector or similar.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

Transfer Line Temperature: 280 °C.

Data Analysis: The identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with those of a this compound standard and with data from mass spectral libraries such as NIST and Wiley.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. plantarchives.org [plantarchives.org]

- 5. Note 64: Comparison of Various GC/MS Techniques For the Analysis of Black Pepper (Piper Nigrum) [sisweb.com]

- 6. ijcrt.org [ijcrt.org]

- 7. researchgate.net [researchgate.net]

- 8. CN103755539A - Synthesis method for this compound - Google Patents [patents.google.com]

- 9. Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. cmbr-journal.com [cmbr-journal.com]

Spectroscopic Profile of Piperitone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for piperitone (B146419), a monoterpene ketone of interest in various scientific fields. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.

Introduction to this compound

This compound is a naturally occurring monoterpene ketone and a constituent of various essential oils. It exists as two stereoisomers, D- and L-piperitone. The D-form is known for its peppermint-like aroma and is found in plants of the Cymbopogon, Andropogon, and Mentha genera. The L-form has been identified in Sitka spruce. Due to its chemical structure and biological activity, this compound is a molecule of interest in flavor and fragrance industries, as well as in synthetic organic chemistry.

Spectroscopic Data of this compound

The following sections provide a comprehensive summary of the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.85 | s | 1H | H-2 |

| 2.40 - 2.25 | m | 2H | H-4 |

| 2.10 - 1.90 | m | 2H | H-5 |

| 2.50 - 2.35 | m | 1H | H-6 |

| 2.80 - 2.60 | sept | 1H | H-7 (CH of iPr) |

| 1.95 | s | 3H | H-10 (CH₃ at C3) |

| 0.90 | d | 6H | H-8, H-9 (CH₃ of iPr) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃) [1]

| Chemical Shift (δ) ppm | Assignment |

| 200.0 | C-1 (C=O) |

| 127.0 | C-2 (=CH) |

| 160.0 | C-3 (=C-CH₃) |

| 34.0 | C-4 (CH₂) |

| 30.0 | C-5 (CH₂) |

| 50.0 | C-6 (CH) |

| 27.0 | C-7 (CH of iPr) |

| 21.0 | C-8, C-9 (CH₃ of iPr) |

| 23.0 | C-10 (CH₃ at C3) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for this compound are detailed below.

Table 3: Key IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1665 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1600 | Medium | C=C stretch (alkene) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1360 | Medium | C-H bend (isopropyl split) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining its molecular weight and elemental composition.

Table 4: GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 152 | 9.52 | [M]⁺ (Molecular Ion) |

| 110 | 78.88 | [M - C₃H₆]⁺ |

| 82 | 99.99 (Base Peak) | [C₆H₁₀]⁺ |

| 95 | 30.39 | [C₇H₁₁]⁺ |

| 41 | 34.65 | [C₃H₅]⁺ |

| 39 | 37.52 | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a 400 or 500 MHz instrument.

-

¹H NMR Acquisition: The proton spectrum is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is used, and the chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the this compound sample is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹). The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

-

GC Separation: A small volume of the prepared solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

MS Detection: As this compound elutes from the GC column, it enters the mass spectrometer. In the ion source, the molecules are typically ionized by electron impact (EI), which causes them to fragment. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum shows the molecular ion and a characteristic pattern of fragment ions.

Workflow Visualization

The logical flow of a general spectroscopic analysis is depicted in the following diagram.

Caption: General Workflow for Spectroscopic Analysis.

References

Thermophysical properties of piperitone

An In-depth Technical Guide to the Thermophysical Properties of Piperitone (B146419)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring monoterpene ketone with the chemical formula C₁₀H₁₆O.[1][2] As a principal component of various essential oils, it exists in different stereoisomeric forms, primarily as (+)-piperitone (the D-form) and (-)-piperitone (the L-form), as well as a racemic mixture (DL-form).[3] It is found in plants from the Mentha, Eucalyptus, and Cymbopogon genera.[3] The distinct peppermint-like aroma of the D-form makes it a valuable ingredient in the flavor and fragrance industries.[3][4] Beyond its sensory characteristics, this compound serves as a crucial starting material for the synthesis of other important compounds, such as menthol (B31143) and thymol.[3][5]

A thorough understanding of the thermophysical properties of this compound is essential for its application in chemical synthesis, for quality control in the food and fragrance industries, and for its potential development in pharmaceutical applications. These properties govern its behavior during processing, formulation, and storage, and are critical for designing and optimizing industrial processes. This guide provides a comprehensive overview of the core thermophysical properties of this compound, details the standard experimental protocols for their determination, and presents the data in a structured format for ease of reference.

Chemical Identity

-

IUPAC Name: 3-methyl-6-propan-2-ylcyclohex-2-en-1-one[1]

-

CAS Number: 89-81-6 (for the racemic or unspecified mixture)[2][3][5][6]

Thermophysical Property Data

The following tables summarize the key thermophysical properties of this compound. Data is presented for the racemic mixture and for the individual enantiomers where available, as these properties can differ slightly between stereoisomers.

Table 1: General Thermophysical Properties of this compound

| Property | Value | Conditions / Notes | Source(s) |

|---|---|---|---|

| Melting Point | < 25 °C / -29 °C | [1][6][7][8] | |

| Boiling Point | 232 to 235 °C | at 760 mm Hg | [1][7][9] |

| Flash Point | 90.9 °C to 97.78 °C | Closed Cup | [6][9] |

| Vapor Pressure | 0.057 mm Hg | at 25 °C (estimated) | [9] |

| Water Solubility | Very slightly soluble; 273.1 mg/L | at 25 °C (estimated) | [1][9] |

| logP (o/w) | 2.85 | Octanol/water partition coefficient |[1][9][10] |

Table 2: Density and Refractive Index of this compound and its Enantiomers

| Form | Property | Value | Temperature (°C) | Source(s) |

|---|---|---|---|---|

| dl-Form (Racemic) | Density | 0.9331 g/cm³ | 20 | [3][11][12] |

| Refractive Index | 1.4823 | 24 | [12] | |

| d-Form (+)-Piperitone | Density | 0.9344 g/cm³ | 20 | [12][13] |

| Density | 0.934 to 0.936 g/mL | 20 | [4] | |

| Refractive Index | 1.4848 | 20 | [12][13] | |

| Refractive Index | 1.480 to 1.490 | 20 | [4] | |

| l-Form (-)-Piperitone | Density | 0.9324 g/cm³ | 20 | [12][13] |

| Specific Gravity | 0.929 to 0.935 | 25 | [14] | |

| Refractive Index | 1.4823 | 20 | [12] | |

| Refractive Index | 1.4820 to 1.4880 | 20 | [14] | |

| Unspecified | Specific Gravity | 0.929 to 0.934 | 25 | [9] |

| | Refractive Index | 1.483 to 1.487 | 20 |[1][9] |

Experimental Protocols

The accurate determination of thermophysical properties is paramount. The following sections describe the standard methodologies used to measure the key properties of liquid samples like this compound.

Density and Specific Gravity Measurement

Density is a fundamental property defined as mass per unit volume. Specific gravity is the ratio of the density of a substance to the density of a reference substance, typically water at 4 °C.

-

Methodology: Pycnometry

-

Apparatus: A pycnometer, which is a glass flask with a precisely known volume. A high-precision analytical balance is also required.

-

Procedure: a. The empty, clean, and dry pycnometer is weighed. b. The pycnometer is filled with the this compound sample, ensuring no air bubbles are present. A thermostat is used to bring the sample to the desired temperature (e.g., 20 °C or 25 °C). c. The filled pycnometer is weighed again. d. The weight of the this compound sample is determined by subtraction. e. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

-

Calibration: The procedure is repeated with a reference substance of known density (e.g., deionized water) to calibrate the exact volume of the pycnometer at the measurement temperature.

-

-

Methodology: Digital Density Meter

-

Apparatus: An oscillating U-tube digital density meter.

-

Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample. This period is directly related to the density of the sample.

-

Procedure: a. The instrument is calibrated using dry air and a standard of known density (e.g., ultrapure water). b. The this compound sample is injected into the measurement cell. c. The instrument automatically controls the temperature and provides a direct reading of the density.

-

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material.[15] It is a characteristic property that is dependent on temperature and the wavelength of light.[16][17][18]

-

Methodology: Abbe Refractometer

-

Apparatus: An Abbe refractometer, which consists of a light source, a prism system, and a telescope for observation.

-

Procedure: a. The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry. b. A few drops of the this compound sample are placed on the surface of the measuring prism. c. The prisms are closed and locked. Water from a circulating bath is used to maintain a constant temperature (typically 20 °C).[15] d. The light source is switched on, and the user looks through the eyepiece. e. The handwheel is adjusted until the field of view is divided into a light and a dark section. The compensator knob is turned to eliminate any color fringes and sharpen the dividing line. f. The dividing line is centered on the crosshairs of the eyepiece. g. The refractive index is read directly from the instrument's scale.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[19]

-

Methodology: Distillation Method (at Atmospheric Pressure)

-

Apparatus: A standard distillation setup including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure: a. The distillation flask is filled with the this compound sample (typically to about two-thirds of its capacity) along with a few boiling chips to ensure smooth boiling. b. The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor. c. The flask is heated gently. d. As the liquid boils, the vapor rises, condenses in the condenser, and the condensate drips into the receiving flask. e. The temperature is recorded when it becomes constant. This stable temperature, observed during the distillation of the bulk of the liquid, is the boiling point. f. The atmospheric pressure is recorded, as the boiling point is pressure-dependent.

-

Visualizations

Experimental Workflow for Thermophysical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the thermophysical properties of a liquid compound like this compound.

Caption: Workflow for determining the thermophysical properties of this compound.

Conclusion

This guide has consolidated the essential thermophysical properties of this compound from various sources, presenting them in an accessible format for scientific and industrial applications. The data highlights key parameters such as boiling point, density, and refractive index, which are critical for process design, quality assessment, and chemical synthesis. While a solid foundation of data exists, particularly for density and refractive index at standard temperatures, further research would be beneficial to characterize other properties like heat capacity, thermal conductivity, and viscosity across a range of temperatures. The standardized experimental protocols outlined here provide a framework for obtaining such data, ensuring consistency and comparability in future investigations.

References

- 1. (+-)-Piperitone | C10H16O | CID 6987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. usbio.net [usbio.net]

- 6. Cas 89-81-6,this compound | lookchem [lookchem.com]

- 7. (+)-Piperitone | C10H16O | CID 61362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 89-81-6 [m.chemicalbook.com]

- 9. This compound, 89-81-6 [thegoodscentscompany.com]

- 10. This compound [stenutz.eu]

- 11. chemicalpoint.eu [chemicalpoint.eu]

- 12. This compound [drugfuture.com]

- 13. This compound | 89-81-6 [chemicalbook.com]

- 14. laevo-piperitone, 4573-50-6 [thegoodscentscompany.com]

- 15. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 16. ntrs.nasa.gov [ntrs.nasa.gov]

- 17. The Effect of Temperature and Pressure on the Refractive Index of Some Oxide Glasses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scialert.net [scialert.net]

- 19. Properties of Liquids [chemed.chem.purdue.edu]

Potential Therapeutic Applications of Piperitone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperitone (B146419), a monoterpenic ketone found in the essential oils of various plants, has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, with a focus on its antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. While much of the detailed mechanistic data comes from studies on the structurally related alkaloid, piperine (B192125), the available evidence suggests that this compound holds significant promise as a lead compound for drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its efficacy, and visualizes the implicated signaling pathways to facilitate further research and development in this area.

Introduction

This compound (p-menth-1-en-3-one) is a naturally occurring monoterpene ketone and a major constituent of essential oils from plants of the Mentha, Cymbopogon, and Eucalyptus species. It exists as two enantiomers, (+)-piperitone and (-)-piperitone, both of which are found in nature. Traditionally, plants containing this compound have been used in folk medicine for various ailments. Modern scientific investigation has begun to validate these traditional uses, revealing a spectrum of biological activities that suggest potential therapeutic applications. This guide will delve into the current understanding of this compound's therapeutic potential, drawing on available data for this compound and its close analog, piperine, to provide a detailed technical resource for the scientific community.

Antimicrobial Applications

This compound has demonstrated notable antimicrobial activity against a range of pathogens. Its potential as a standalone antimicrobial agent and as a synergist to enhance the efficacy of existing antibiotics is a promising area of investigation.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of this compound and its derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). Furthermore, its synergistic effects with conventional antibiotics have been explored.

| Compound | Microorganism | MIC (µg/mL) | Fold Decrease in Antibiotic MIC | Reference |

| This compound | Enterobacteriaceae strains (nitrofurantoin-resistant) | >2500 (as 2.5 µL/mL) | 3-20 fold decrease in nitrofurantoin (B1679001) MIC | [1] |

| This compound (in combination) | Enterobacter cloacae | 625 (as 0.625 µL/mL) | 10-fold (for nitrofurantoin) | [2] |

| Piperitenone Epoxide | Escherichia coli (clinical isolates) | 512.2 ± 364.7 | N/A | |

| Piperitenone Epoxide | Staphylococcus aureus (clinical isolates) | 172.8 ± 180.7 | N/A | |

| This compound (0.01%) | Vibrio harveyi | N/A (90.3% inhibition) | N/A |

Experimental Protocols

This method is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining this compound with an antibiotic.

Materials:

-

This compound

-

Antibiotic of interest (e.g., Nitrofurantoin)

-

Bacterial strain (e.g., Enterobacter cloacae)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Spectrophotometer (for OD reading)

Procedure:

-

Prepare stock solutions of this compound and the antibiotic in a suitable solvent (e.g., DMSO) and then dilute in MHB.

-

In a 96-well plate, perform serial dilutions of the antibiotic along the x-axis and this compound along the y-axis.

-

Each well will contain a unique combination of concentrations of the two compounds. Include wells with each compound alone as controls.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC for each compound alone and in combination by observing the lowest concentration that inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction. The FIC is calculated for each well showing no growth.

-

FIC of drug A = (MIC of A in combination) / (MIC of A alone)

-

FIC of drug B = (MIC of B in combination) / (MIC of B alone)

-

FIC Index = FIC of drug A + FIC of drug B

-

-

Interpretation of FIC Index:

-

≤ 0.5: Synergy

-

0.5 to 1.0: Additive

-

1.0 to 4.0: Indifference

-

4.0: Antagonism

-

This protocol is designed to assess the effect of this compound on the bacterial metabolism of nitrofurantoin.

Materials:

-

Nitrofurantoin

-

This compound

-

Bacterial culture (Enterobacter cloacae)

-

Mueller-Hinton Broth

-

HPLC system with UV detector

-

C18 reverse-phase column

-

Phosphate (B84403) buffer

-

Centrifuge

Procedure:

-

Culture the bacteria in MHB containing a sub-inhibitory concentration of nitrofurantoin, with and without a sub-inhibitory concentration of this compound.

-

Incubate the cultures for a defined period.

-

Centrifuge the cultures to pellet the bacteria.

-

Filter the supernatant to remove any remaining bacteria.

-

Analyze the supernatant by HPLC to quantify the remaining nitrofurantoin and detect any metabolites.

-

HPLC Conditions (example):

-

Column: C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH adjusted).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 370 nm

-

-

Compare the chromatograms from cultures with and without this compound to determine if this compound inhibits the metabolism of nitrofurantoin.

Anti-inflammatory Applications

This compound and its related compound piperine have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Target/Mediator | IC50/Effect | Reference |

| Piperine | LPS-stimulated RAW 264.7 cells | PGE2 production | 7.7 µM | [3] |

| Piperine | LPS-stimulated RAW 264.7 cells | PGD2 production | 10.1 µM | [3] |

| Piperine | PMA-induced RAW 264.7 macrophages | COX-2 expression | Dose-dependent decrease | [4] |

| Peppermint Oil | 5-lipoxygenase inhibition | 5-LOX | 0.08 µl/mL | [5] |

Experimental Protocols

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v in sterile saline)

-

This compound (in a suitable vehicle, e.g., corn oil)

-

Positive control (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Acclimatize the animals for at least one week.

-

Fast the animals overnight before the experiment with free access to water.

-

Administer this compound, vehicle, or the positive control orally or intraperitoneally.

-

After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-